Differential Inhibition of GABA Transporter Subtypes (GAT3 and BGT1)
The trans-3,4-methano-L-proline scaffold, which corresponds to the (1S,2S,5R) configuration, exhibits a potent and selective inhibitory profile against specific GABA transporter subtypes, a property not shared by the cis isomer. The trans analog IIa displayed an IC50 of 23.9 μM against GAT3 and 5.48 μM against the betaine-GABA transporter 1 (BGT1), distinguishing it from other constrained GABA analogs in the series [1]. This selectivity profile directly stems from the trans stereochemistry, as the corresponding cis-3,4-methano analog (IIb) did not show this activity pattern.
| Evidence Dimension | Inhibitory potency against GABA transporter subtypes (IC50) |
|---|---|
| Target Compound Data | GAT3 IC50 = 23.9 μM; BGT1 IC50 = 5.48 μM |
| Comparator Or Baseline | cis-3,4-methano analog (IIb) and other stereoisomers; no significant inhibition at these subtypes |
| Quantified Difference | Qualitative selectivity: trans isomer active, cis isomer not a potent inhibitor of GAT3/BGT1 |
| Conditions | In vitro radiolabeled GABA uptake assays using COS-7 cells transiently expressing human GAT1, GAT2, GAT3, or BGT1 |
Why This Matters
This evidence positions the (1S,2S,5R) isomer as the unique starting point for developing selective GAT3 or BGT1 inhibitors, an opportunity not offered by the cis isomer, making it the only viable choice for this specific neurological research application.
- [1] Nakada, K.; Yoshikawa, M.; Ide, S.; Suemasa, A.; Kawamura, S.; Kobayashi, T.; Masuda, E.; Ito, Y.; Hayakawa, W.; Katayama, T.; et al. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorg. Med. Chem. 2013, 21, 4938–4950. View Source
